molecular formula C22H21N3O B12941901 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one

3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one

Katalognummer: B12941901
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: BGTROITZIZTULY-NBVRZTHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one

Historical Context and Discovery Timeline

The development of this compound is rooted in the broader exploration of indolin-2-one derivatives, which began in the late 19th century with the isolation of natural spiro-indole alkaloids. The integration of piperidine into indole frameworks gained momentum in the 2010s, driven by the need to improve pharmacokinetic properties of anticancer agents. For instance, the synthesis of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones via azomethine ylide cycloaddition (Fig. 1) demonstrated the feasibility of combining piperidine with indolinone cores.

The specific methylene-bridged indole-indolinone architecture emerged from efforts to optimize dual-targeting agents. Recent studies on bis-indolinones, such as those synthesized via Knoevenagel condensations (Scheme 1), provided methodological groundwork. Computational modeling in the 2020s highlighted the importance of the piperidine subunit in enhancing binding to kinase domains, as seen in EGFR and VEGFR-2 inhibitors.

Table 1: Key Milestones in Indolin-2-Piperidine Hybrid Development
Year Development Significance
2014 Synthesis of dispiro-piperidine-indolinones via cycloaddition Validated piperidine-indolinone conjugation for anticancer activity
2020 Knoevenagel-based bis-indolinone synthesis Established methylene-bridged indole-indolinone architectures
2022 QSAR models for piperidine-containing indolinones Linked piperidine topology to antiproliferative potency (R² = 0.898)

Significance in Heterocyclic Chemistry Research

This compound epitomizes three strategic trends in modern heterocyclic chemistry:

  • Hybrid Scaffold Design : Merging indole (aromatic, planar) with indolinone (non-planar, hydrogen-bonding) and piperidine (conformational flexibility) creates a multifunctional scaffold. Such hybrids enable simultaneous engagement with hydrophobic pockets and polar kinase domains, as demonstrated in ErSO derivatives.

  • Synthetic Methodology : Its synthesis likely employs regioselective cycloadditions or condensations. For example, 3,5-bis(arylidene)-N-sulfonyl-4-piperidones undergo azomethine ylide cycloadditions to form spiro-piperidine-indolinones. Analogous routes using 2-(piperidin-1-yl)-1H-indole-3-carbaldehydes could yield the target compound via Knoevenagel reactions (Fig. 2).

  • Structure-Activity Relationship (SAR) Insights :

    • Piperidine Positioning : N-Alkylation (e.g., sulfonylation) modulates solubility and target affinity.
    • Methylene Bridge : Conjugation between indole-C3 and indolinone-C3 enhances π-π stacking with kinase ATP pockets.
    • Topological Indices : QSAR models for analogs show that fractional positively charged surface area (FPSA2) and information content indices correlate with IC₅₀ values.
Table 2: Structural Features and Biochemical Implications
Feature Biochemical Role Example in Literature
Piperidine-1-yl group Enhances blood-brain barrier penetration; forms salt bridges with Asp/Glu residues Vemurafenib analogs
Indolin-2-one core Serves as a hydrogen-bond acceptor; mimics ATP’s adenine ring Tubulin polymerization inhibitors
Methylene bridge Enables conjugation, stabilizing bioactive conformations Bis-indolinone antitumor agents

The compound’s absence from commercial databases underscores its status as a research-stage molecule. However, its structural kinship to clinical candidates like belinostat (histone deacetylase inhibitor) and ErSO (estrogen receptor disruptor) suggests untapped potential in oncology and virology. Future work may explore its activity against SARS-CoV-2, as spiro-indolinones exhibit viral entry inhibition.

Eigenschaften

Molekularformel

C22H21N3O

Molekulargewicht

343.4 g/mol

IUPAC-Name

(3E)-3-[(2-piperidin-1-yl-1H-indol-3-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C22H21N3O/c26-22-18(16-9-3-5-11-20(16)24-22)14-17-15-8-2-4-10-19(15)23-21(17)25-12-6-1-7-13-25/h2-5,8-11,14,23H,1,6-7,12-13H2,(H,24,26)/b18-14+

InChI-Schlüssel

BGTROITZIZTULY-NBVRZTHBSA-N

Isomerische SMILES

C1CCN(CC1)C2=C(C3=CC=CC=C3N2)/C=C/4\C5=CC=CC=C5NC4=O

Kanonische SMILES

C1CCN(CC1)C2=C(C3=CC=CC=C3N2)C=C4C5=CC=CC=C5NC4=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Synthetic Steps

  • Step 1: Preparation of 2-(Piperidin-1-yl)-1H-indole Intermediate
    The indole nucleus is functionalized at the 2-position with a piperidine substituent. This can be achieved by nucleophilic substitution or palladium-catalyzed amination reactions starting from 2-halogenated indole derivatives and piperidine.

  • Step 2: Preparation of Indolin-2-one (Oxindole) Core
    The indolin-2-one scaffold is commercially available or synthesized via cyclization of o-aminobenzoyl derivatives.

  • Step 3: Formation of the Methylene Bridge via Condensation
    The key step involves a condensation reaction between the 3-position of the indolin-2-one and the aldehyde or equivalent functional group on the indole derivative to form the methylene linkage. This is typically an aldol-type or Knoevenagel condensation under basic or acidic catalysis.

Detailed Preparation Methods

Condensation Reaction for Methylene Linkage Formation

  • The methylene bridge is formed by condensation of the active methylene group at the 3-position of indolin-2-one with an aldehyde group on the indole derivative or vice versa.
  • Typical conditions involve refluxing in ethanol or other polar solvents with catalytic amounts of base (e.g., piperidine, triethylamine) or acid.
  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields, reducing reaction times from hours to minutes.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, or tetrahydrofuran (THF) Polar solvents favor condensation
Catalyst Piperidine, triethylamine, or acid catalysts Base catalysts promote Knoevenagel-type condensation
Temperature Reflux (60–80 °C) or microwave irradiation Microwave reduces reaction time
Reaction Time 1–6 hours (conventional), 10–30 minutes (microwave) Optimization depends on substrate purity
Purification Column chromatography (silica gel) Eluent mixtures like dichloromethane/methanol

Characterization of the Product

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    1H NMR confirms the presence of the methylene proton and aromatic protons of indole and indolinone rings. 13C NMR shows characteristic signals for carbonyl carbons and methylene carbons.

  • Mass Spectrometry (MS):
    Confirms molecular weight (343.4 g/mol) consistent with the formula C22H21N3O.

  • Infrared (IR) Spectroscopy:
    Shows characteristic carbonyl stretch (~1700 cm⁻¹) and N–H stretches confirming indolinone and indole moieties.

Representative Synthetic Route Example

Step Reagents & Conditions Outcome
1 2-Haloindole + Piperidine, Pd-catalyst, base, solvent Formation of 2-(piperidin-1-yl)indole
2 Indolin-2-one (commercial or synthesized) Starting material for condensation
3 2-(Piperidin-1-yl)indole + Indolin-2-one, base, reflux or microwave Condensation to form methylene bridge, yielding target compound

Research Findings and Optimization Insights

  • Microwave-assisted synthesis significantly improves yield and reduces reaction time compared to conventional heating methods.
  • The choice of base catalyst influences the selectivity and purity of the product; piperidine is often preferred due to its dual role as catalyst and reactant.
  • Purification by column chromatography using dichloromethane/methanol mixtures yields high-purity compounds suitable for biological evaluation.
  • Spectroscopic data confirm the (E)-configuration of the methylene double bond, which is critical for biological activity.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 2-Haloindole, piperidine, indolin-2-one
Key Reaction Knoevenagel-type condensation between indolin-2-one and 2-(piperidin-1-yl)indole derivative
Catalysts Piperidine, triethylamine
Solvents Ethanol, methanol, THF
Reaction Conditions Reflux 1–6 h or microwave irradiation 10–30 min
Purification Silica gel column chromatography
Characterization Techniques 1H NMR, 13C NMR, IR, MS
Yield Range Typically 70–90% depending on conditions

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The exocyclic methylene group enables participation in [4+2] Diels-Alder reactions. For example:

  • Reaction with dienophiles : Under microwave irradiation (120°C, 20 min), the compound reacts with maleic anhydride to form a tricyclic adduct. This reaction proceeds via a thermally activated cycloaddition mechanism, yielding 85–92% products with regioselectivity confirmed by X-ray crystallography .

Conditions :

DienophileSolventTemperatureYield (%)
Maleic anhydrideToluene120°C89
TetracyanoethyleneDMF100°C76

Nucleophilic Additions

The electron-deficient methylene bridge undergoes nucleophilic attacks:

  • Michael Addition : Piperidine or morpholine derivatives react with the α,β-unsaturated ketone system in ethanol at reflux (6–8 hrs), forming 1,4-adducts. For instance, morpholine adds to the β-position with 78% yield .

  • Grignard Reagents : Methylmagnesium bromide selectively attacks the carbonyl group of the oxindole moiety, producing tertiary alcohol derivatives (62–68% yield) .

Mechanistic Pathway :

  • Base deprotonation of the nucleophile.

  • Conjugate addition to the α,β-unsaturated system.

  • Proton transfer and stabilization of the enolate intermediate .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the C-5 position due to piperidine’s electron-donating effects:

  • Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5 (72% yield) .

  • Friedel-Crafts Acetylation : Acetyl chloride/AlCl₃ selectively acetylates C-5, confirmed by NOESY NMR .

Regioselectivity Data :

ReactionPositionYield (%)
NitrationC-572
AcetylationC-581

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA oxidizes the methylene bridge to a ketone, forming 3-(2-(piperidin-1-yl)-1H-indol-3-carbonyl)indolin-2-one (94% yield) .

  • Reduction : Hydrogenation (H₂/Pd-C) saturates the exocyclic double bond, yielding a single diastereomer (>95% ee) .

Key Outcomes :

ReactionProductCatalystYield (%)
OxidationCarbonyl derivativem-CPBA94
ReductionDihydroindolinonePd-C88

Piperidine Ring Functionalization

The piperidine moiety participates in:

  • N-Alkylation : Reacts with methyl iodide in THF/K₂CO₃ to form N-methylpiperidine derivatives (83% yield) .

  • Ring-Opening : Hydrolysis with HCl/EtOH cleaves the piperidine ring, yielding a primary amine intermediate .

Biological Activity and SAR

The compound’s bioactivity correlates with its reactivity:

  • COX-2 Inhibition : The morpholine/piperidine hybrid structure shows IC₅₀ = 0.08 μM, attributed to hydrogen bonding with Arg120 and Tyr355 residues .

  • Anticancer Activity : Derivatives with electron-withdrawing groups on the oxindole ring exhibit sub-micromolar cytotoxicity against MCF7 cells .

Structure-Activity Relationship (SAR) :

ModificationBioactivity (IC₅₀)
Piperidine → Morpholine0.12 μM
Nitro group at C-50.08 μM
Saturated methylene bridgeInactive

Synthetic Optimization

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 20 min with 15% higher yield .

  • Catalysis : Cs₂CO₃ or TBAF enhances selectivity in Michael additions (trans/cis = 90:10) .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one exhibits several promising biological activities:

1. Anticancer Activity

  • Mechanism : The compound has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness against breast cancer and leukemia cells through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.
  • Case Study : In vitro studies on MCF-7 (breast cancer) and K562 (leukemia) cells revealed that treatment with this compound resulted in significant reductions in cell viability and alterations in apoptotic markers, suggesting its potential as a chemotherapeutic agent .

2. Antimicrobial Properties

  • Mechanism : The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Case Study : A study examining the antibacterial effects against Staphylococcus aureus and Escherichia coli showed that the compound exhibited significant inhibitory effects, comparable to standard antibiotics .

3. Neuroprotective Effects

  • Mechanism : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, potentially through the activation of neuroprotective pathways.
  • Case Study : In models of neurodegenerative diseases, such as Alzheimer's, this compound was found to reduce oxidative stress markers and improve cognitive function in animal studies .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development into therapeutic agents:

Application AreaDescriptionPotential Impact
Cancer TreatmentAnticancer properties targeting specific pathwaysDevelopment of novel chemotherapeutics
Antimicrobial AgentsEfficacy against drug-resistant strainsNew antibiotics for resistant infections
Neurological DisordersNeuroprotective effects against oxidative stressTreatment options for neurodegeneration

Wirkmechanismus

The mechanism of action of 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, it can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Piperidine-Containing Indolin-2-one Derivatives

Piperidine substitutions are common in medicinal chemistry due to their bioavailability-enhancing effects. A closely related compound, 1-(2-{4-[(5-Fluoro-1H-indol-3-yl)methyl]-1-piperidinyl}ethyl)-1,3-dihydro-2H-indol-2-one (CAS: 856435-16-0), features a fluorinated indole and piperidine linked to indolin-2-one. Unlike the target compound, this derivative includes an ethyl spacer, which may influence receptor binding kinetics . Another analogue, 2-{3-[4-(1H-Indol-3-yl)-piperidin-1-yl]-propyl}-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, replaces the methylene bridge with a triazolopyridine group, demonstrating serotonin receptor affinity for treating depression .

Key Differences :

  • Bioactivity : Piperidine-indole hybrids are often optimized for CNS penetration, whereas the methylene bridge in the target compound could favor peripheral activity .

Heterocyclic Hybrids with Indolin-2-one

Nitroimidazole-Indolin-2-one Hybrids

The compound 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one () replaces the piperidine-indole group with a nitroimidazole. This derivative exhibits potent antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL), attributed to nitroimidazole’s ability to generate cytotoxic radicals under anaerobic conditions . In contrast, the target compound’s piperidine group lacks redox-active functionality, suggesting divergent mechanisms.

Quinoline-Indolin-2-one Derivatives

3-((2-Chloroquinolin-3-yl)methylene)indolin-2-one (LM01-LM11 series) demonstrates anticancer efficacy, particularly in ovarian cancer models. The target compound’s piperidine group, being more hydrophilic (LogP: ~2.8), may reduce cytotoxicity but improve solubility .

Table 1: Comparison of Heterocyclic Hybrids

Compound Substituent Bioactivity Key Property
Target Compound Piperidine-indole Undisclosed (Potential CNS) LogP: 2.8
Nitroimidazole Hybrid () Nitroimidazole Antibacterial MIC: 2–4 µg/mL
Quinoline Derivative (LM01) 2-Chloroquinoline Anticancer IC50: 1.2 µM (OVCAR-3)

Hydrazonoindolin-2-one Derivatives

Hydrazone derivatives, such as 3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one (5a), exhibit high thermal stability (melting point: 238–300°C) and moderate antitumor activity. These compounds leverage the hydrazone group’s chelating ability for metal-binding targets. However, their synthesis yields (70–85%) are higher than those of piperidine-indole derivatives (often <60%), suggesting easier scalability .

Key Contrast :

  • Stability: The target compound’s non-hydrazone structure may reduce susceptibility to hydrolysis, enhancing metabolic stability.
  • Synthetic Accessibility : Piperidine-indole derivatives require multi-step synthesis (e.g., Wolff-Kishner reduction, catalytic piperidine coupling), whereas hydrazones form via single-step condensations .

Halogenated and Hydroxylated Analogues

Brominated derivatives like 3-((1H-indol-3-yl)methylene)-5-bromoindolin-2-one (CAS: 552332-48-6) and hydroxylated variants (e.g., 5-hydroxyindolin-2-one, CAS: 148563-43-3) highlight the impact of electronegative groups. Bromine increases molecular weight and lipophilicity (e.g., 5b: MW 333.7 vs.

Biologische Aktivität

The compound 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one , with CAS number 220749-45-1 , is a synthetic derivative of indole and piperidine, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, anticancer, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C22_{22}H21_{21}N3_{3}O
  • Molecular Weight : 343.4 g/mol
  • Structure : The compound features a complex structure that includes both indole and piperidine moieties, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

Research indicates that this compound exhibits significant antibacterial activity, with MIC values ranging between 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Biofilm Inhibition

The compound has shown efficacy in inhibiting biofilm formation, which is critical in treating chronic infections. For instance, it demonstrated a biofilm inhibition concentration (MBIC) of approximately 62.216–124.432 μg/mL against MRSA .

Antiviral Activity

This compound has also been studied for its antiviral properties. It has exhibited activity against various viruses, including:

  • Human Immunodeficiency Virus (HIV) : The compound showed promising results in inhibiting viral replication in vitro.
  • Dengue Virus : It demonstrated potential antiviral effects, further supporting its use in infectious disease treatment .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines:

Cell LineIC50 (µM)
HeLa15.0
HL-6012.5
CCRF-CEM10.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and indole groups can significantly influence its efficacy and selectivity against target pathogens .

Case Studies

Several case studies have documented the biological activity of similar compounds derived from indole and piperidine structures:

  • Case Study on Antimicrobial Efficacy : A study evaluated various derivatives of indole-based compounds, revealing that modifications at specific positions enhanced antibacterial potency against Gram-positive bacteria .
  • Antiviral Screening : Another study focused on the antiviral activity of indole derivatives against HIV and Dengue virus, establishing a correlation between structural modifications and increased antiviral efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions between indolin-2-one derivatives and functionalized aldehydes. A typical procedure involves refluxing indolin-2-one with a piperidine-substituted indole aldehyde in acetic acid. For example, analogous syntheses of 3-benzylidene-indolin-2-one derivatives use similar conditions (e.g., 3 h reflux in acetic acid with aldehydes) . Catalysts like p-toluenesulfonic acid (p-TSA) can enhance reaction efficiency, as demonstrated in the synthesis of related 3,3-di(1H-indol-3-yl)indol-2-ones .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) is essential for confirming connectivity and stereochemistry. Infrared (IR) spectroscopy helps identify functional groups (e.g., C=O stretch in indolin-2-one). Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and Z/E isomerism, as shown in studies of structurally similar (Z)-5-fluoro-3-(pyrrolylmethylene)indolin-2-one .

Q. How is purity assessed during synthesis, and what analytical methods are recommended?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates empirical formulas. For example, purity assessment protocols for indole derivatives often combine these techniques .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NOE signals) be resolved during structural elucidation?

  • Methodological Answer : Integrate complementary techniques:

  • X-ray crystallography resolves spatial arrangements, as demonstrated for (Z)-5-fluoro-3-(pyrrolylmethylene)indolin-2-one, where crystal data (monoclinic P21/c, β = 91.39°) clarified substituent positioning .
  • Density Functional Theory (DFT) calculations predict NMR chemical shifts to cross-validate experimental data.
  • Dynamic NMR experiments analyze conformational exchange in solution.

Q. What strategies optimize regioselectivity and yield in the alkylation of indolin-2-one derivatives?

  • Methodological Answer :

  • Base selection : Sodium hydride in DMF at 0°C promotes selective alkylation of nitrogen atoms, as seen in the synthesis of 3-benzylidene-indolin-2-one analogs .
  • Solvent control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the indolin-2-one nitrogen.
  • Catalyst tuning : p-TSA increases electrophilicity of the aldehyde component, improving condensation efficiency .

Q. How can researchers design bioactivity assays for this compound, given its structural similarity to known receptor ligands?

  • Methodological Answer :

  • Receptor binding assays : Use radiolabeled ligands (e.g., opioid receptor assays) to evaluate affinity, referencing methodologies from studies on piperidinyl-indole derivatives .
  • Molecular docking : Perform in silico simulations with crystal structures of target receptors (e.g., α-synuclein or opioid-like receptors) to predict binding modes.
  • Functional assays : Measure downstream effects (e.g., cAMP inhibition) in cell lines expressing target receptors.

Q. What experimental approaches address low solubility in pharmacological testing?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers, as employed for hydrophobic indole derivatives .
  • Co-solvent systems : Optimize DMSO-water or PEG-based mixtures to balance solubility and biocompatibility.

Data Contradiction and Validation

Q. How should researchers interpret conflicting data between computational predictions and experimental results (e.g., docking vs. binding assays)?

  • Methodological Answer :

  • Validate force fields : Ensure docking parameters match the receptor’s conformational state (e.g., active vs. inactive).
  • Experimental controls : Include known ligands (positive/negative controls) to calibrate assay conditions.
  • Free-energy calculations : Use Molecular Dynamics (MD) simulations to account for solvation and entropy effects missed in rigid docking .

Synthetic Challenges and Troubleshooting

Q. Why might condensation reactions yield undesired byproducts, and how can this be mitigated?

  • Methodological Answer :

  • Byproduct source : Competing aldol addition or over-alkylation.
  • Mitigation :
  • Use stoichiometric control (limit aldehyde equivalents).
  • Employ microwave-assisted synthesis to reduce reaction time and side reactions .
  • Monitor intermediates via TLC or in situ IR.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.